molecular formula C12H24O4 B8290471 2-Ethylhexanoic acid tert-butylperoxy ester

2-Ethylhexanoic acid tert-butylperoxy ester

Cat. No. B8290471
M. Wt: 232.32 g/mol
InChI Key: FVQMJJQUGGVLEP-UHFFFAOYSA-N
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Patent
US05880173

Procedure details

A mixture of 40 parts of xylene and 40 parts of n-butanol was heated to 100° C. in the same flask as used in Production Example 1. To this was added dropwise a mixture of 65.7 parts of ethyl acrylate, 15 parts of cyclohexyl methacrylate, 19.3 parts of acrylic acid and 2 parts of t-butylperoxy 2-ethylhexanoate at a constant rate over 3 hours. After the addition, the mixture was kept at the same temperature for 30 minutes. Then a solution of 0.2 parts of t-butylperoxy 2-ethylhexanoate in 10 parts of xylene and 10 parts of n-butanol was added dropwise at a constant rate over 30 minutes. Thereafter the reaction mixture was kept at the same temperature for 1.5 hours. A resin solution called Varnish C having 50.0% solids, a viscosity of 6.5 poise and a resin acid number of 150 was obtained.
[Compound]
Name
40
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
65.7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5]CC)(=[O:4])[CH:2]=[CH2:3].C(O[CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)(=O)C(C)=C.[C:20](O)(=O)[CH:21]=[CH2:22].[CH2:25]([CH:27]([CH2:37][CH2:38][CH2:39][CH3:40])C(OOOC(C)(C)C)=O)[CH3:26].[CH2:41](O)CCC>C1(C)C(C)=CC=CC=1>[CH3:20][CH:21]([C:14]1[CH2:15][CH2:16][CH:17]2[C:18](=[CH:40][CH2:39][CH:38]3[C:2]([C:1]([OH:5])=[O:4])([CH3:3])[CH2:26][CH2:25][CH2:27][C:37]32[CH3:41])[CH:19]=1)[CH3:22]

Inputs

Step One
Name
40
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
65.7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)OOOC(C)(C)C)CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)OOOC(C)(C)C)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Four
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this was added dropwise
ADDITION
Type
ADDITION
Details
After the addition
WAIT
Type
WAIT
Details
Thereafter the reaction mixture was kept at the same temperature for 1.5 hours
Duration
1.5 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05880173

Procedure details

A mixture of 40 parts of xylene and 40 parts of n-butanol was heated to 100° C. in the same flask as used in Production Example 1. To this was added dropwise a mixture of 65.7 parts of ethyl acrylate, 15 parts of cyclohexyl methacrylate, 19.3 parts of acrylic acid and 2 parts of t-butylperoxy 2-ethylhexanoate at a constant rate over 3 hours. After the addition, the mixture was kept at the same temperature for 30 minutes. Then a solution of 0.2 parts of t-butylperoxy 2-ethylhexanoate in 10 parts of xylene and 10 parts of n-butanol was added dropwise at a constant rate over 30 minutes. Thereafter the reaction mixture was kept at the same temperature for 1.5 hours. A resin solution called Varnish C having 50.0% solids, a viscosity of 6.5 poise and a resin acid number of 150 was obtained.
[Compound]
Name
40
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
65.7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5]CC)(=[O:4])[CH:2]=[CH2:3].C(O[CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)(=O)C(C)=C.[C:20](O)(=O)[CH:21]=[CH2:22].[CH2:25]([CH:27]([CH2:37][CH2:38][CH2:39][CH3:40])C(OOOC(C)(C)C)=O)[CH3:26].[CH2:41](O)CCC>C1(C)C(C)=CC=CC=1>[CH3:20][CH:21]([C:14]1[CH2:15][CH2:16][CH:17]2[C:18](=[CH:40][CH2:39][CH:38]3[C:2]([C:1]([OH:5])=[O:4])([CH3:3])[CH2:26][CH2:25][CH2:27][C:37]32[CH3:41])[CH:19]=1)[CH3:22]

Inputs

Step One
Name
40
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
65.7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)OOOC(C)(C)C)CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)OOOC(C)(C)C)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Four
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this was added dropwise
ADDITION
Type
ADDITION
Details
After the addition
WAIT
Type
WAIT
Details
Thereafter the reaction mixture was kept at the same temperature for 1.5 hours
Duration
1.5 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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